N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, an ethyl group, and a pyrazole ring
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. Industrial production methods may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted pyrazoles and carboxamides
Scientific Research Applications
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and stabilizers for plastics and coatings .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: This compound has a similar ethoxyphenyl group but differs in its overall structure and reactivity.
Acetamide, N-(2-ethoxyphenyl)-: This compound also contains an ethoxyphenyl group but has different functional groups and applications.
(Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound has a more complex structure and is studied for its nonlinear optical properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-12(9-10-15-17)14(18)16-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIVPTYKLKJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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